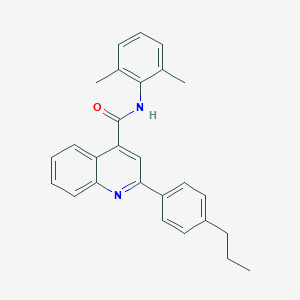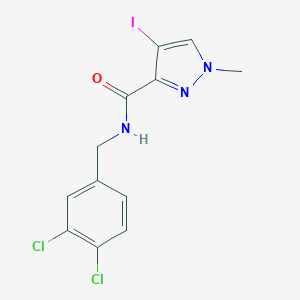![molecular formula C24H29N5O5 B446552 BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE](/img/structure/B446552.png)
BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety, an adamantyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-1,2,4-triazole, which is then reacted with 1-adamantylamine to form the corresponding amide. This intermediate is subsequently coupled with butyl 4-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzoate ester may facilitate the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-3(5)-nitro-1,2,4-triazole: Shares the nitro-triazole moiety but lacks the adamantyl and benzoate groups.
Adamantyl-based compounds: Include various derivatives with different functional groups attached to the adamantyl core.
Benzoate esters: A broad class of compounds with varying substituents on the benzoate moiety.
Uniqueness
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is unique due to its combination of a nitro-triazole moiety, an adamantyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C24H29N5O5 |
|---|---|
Peso molecular |
467.5g/mol |
Nombre IUPAC |
butyl 4-[[3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H29N5O5/c1-2-3-8-34-20(30)18-4-6-19(7-5-18)26-21(31)23-10-16-9-17(11-23)13-24(12-16,14-23)28-15-25-22(27-28)29(32)33/h4-7,15-17H,2-3,8-14H2,1H3,(H,26,31) |
Clave InChI |
JXFBDLMRBPBWAB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxyethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446469.png)

![N-(1-ADAMANTYL)-N-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446473.png)

![4-(4-Tert-butylphenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B446476.png)
![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446485.png)

![isopropyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446489.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446490.png)
![3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
